1-Chloro-4-(2-iodoethenyl)benzene
Description
Significance of Halogenated Alkenes in Synthetic Organic Chemistry
Halogenated alkenes are organic compounds where one or more hydrogen atoms on an alkene (a hydrocarbon with a carbon-carbon double bond) have been replaced by halogens (fluorine, chlorine, bromine, or iodine). These compounds are of significant interest in synthetic organic chemistry due to their versatility. The carbon-halogen bond and the carbon-carbon double bond are key functional groups that can participate in a wide range of chemical reactions.
The introduction of a halogen atom to an alkene modifies its electronic properties and reactivity. This makes halogenated alkenes valuable precursors for creating more complex molecules. For instance, they are frequently used in addition reactions, where the double bond is broken to form new single bonds. They also serve as key starting materials in polymerization reactions to produce a variety of plastics and resins with diverse properties.
Overview of Vinylic Halides in Chemical Synthesis
A vinylic halide is a specific type of halogenated alkene where the halogen atom is directly attached to one of the sp²-hybridized carbons of the double bond. wikipedia.org This structural feature imparts distinct reactivity compared to alkyl halides (where the halogen is attached to a saturated sp³-hybridized carbon).
The carbon-halogen bond in vinylic halides exhibits partial double-bond character due to resonance, making it stronger and shorter than the C-X bond in alkyl halides. quora.comquora.com Consequently, vinylic halides are notably unreactive in standard nucleophilic substitution reactions (both SN1 and SN2 mechanisms). britannica.comyoutube.com This apparent lack of reactivity is, however, a key feature of their utility. Vinylic halides are excellent partners in a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. wikipedia.orgwikipedia.org These powerful methods allow for the precise formation of new carbon-carbon bonds, making vinylic halides indispensable building blocks in the synthesis of complex organic molecules, natural products, and pharmaceuticals. wikipedia.org
Contextualizing 1-Chloro-4-(2-iodoethenyl)benzene within Halogenated Arenes
Halogenated arenes are aromatic compounds, like benzene (B151609), that have one or more halogen atoms attached directly to the aromatic ring. nih.govacs.org These compounds are foundational in industrial and medicinal chemistry. nih.govnbinno.com The specific molecule, this compound, is a hybrid structure. It possesses a chlorobenzene (B131634) core, which classifies it as a halogenated arene, and an iodo-substituted vinyl group, classifying it as a vinylic halide.
This unique combination of functional groups suggests a rich and complex reactivity profile. The chlorobenzene portion is generally deactivated towards further electrophilic substitution, with the chlorine atom directing incoming groups to the ortho and para positions. britannica.com The vinylic iodide portion, meanwhile, is primed for transition-metal-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 1-Chloro-4-iodobenzene (B104392)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 637-87-6 | nih.gov |
| Molecular Formula | C₆H₄ClI | nih.gov |
| Molecular Weight | 238.45 g/mol | nih.gov |
| Appearance | White to cream powder | nih.gov |
| Melting Point | 53-54 °C | solubilityofthings.com |
| Boiling Point | 226-227 °C | solubilityofthings.com |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and ethyl acetate (B1210297). | solubilityofthings.com |
This interactive table provides a summary of key properties for a structurally related compound.
Academic Research Landscape of Iodoethenyl-Substituted Benzene Derivatives
A comprehensive search of the academic and chemical literature reveals that specific research focusing exclusively on this compound is limited. The compound is not widely cataloged, suggesting it is not a common commercial product or a frequent subject of standalone study.
However, the broader class of iodo-substituted benzene derivatives is an active area of research. For instance, iodoalkynes are studied for their role in the stereoselective synthesis of complex alkenes. organic-chemistry.orgacs.org Research into various iodinated aromatic compounds explores their potential in medicinal chemistry and their use in studying non-covalent interactions, such as halogen bonding, which is a highly directional interaction that can be used in crystal engineering and the design of supramolecular assemblies. nih.gov The analysis of triiodinated benzene derivatives, often used as X-ray contrast media, is also a significant field, with methods developed for their detection in environmental samples. nih.gov
The absence of extensive research on this compound itself may indicate that its synthesis is non-trivial or that its specific properties have not yet been identified as uniquely advantageous over other, more accessible, halogenated styrenes or vinylic halides for current applications. Nonetheless, its structure suggests it could be a valuable, albeit underexplored, intermediate for synthesizing complex, multi-functionalized aromatic systems via sequential, site-selective cross-coupling reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
168006-99-3 |
|---|---|
Molecular Formula |
C8H6ClI |
Molecular Weight |
264.49 g/mol |
IUPAC Name |
1-chloro-4-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-6H |
InChI Key |
FRWHRYGXLRFWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CI)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Chloro 4 2 Iodoethenyl Benzene
Cross-Coupling Reactions Involving the Iodoethenyl Moiety
The iodoethenyl group of 1-Chloro-4-(2-iodoethenyl)benzene is a versatile handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for selective functionalization, leaving the chloro- and vinyl- functionalities intact for potential subsequent transformations.
Palladium-Catalyzed Cross-Couplings
Palladium catalysis is a cornerstone of modern organic synthesis, and vinyl iodides are excellent substrates for these transformations. rsc.org The enhanced reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for milder reaction conditions and high selectivity. wikipedia.org this compound can readily participate in several key palladium-catalyzed reactions.
Sonogashira Coupling: This reaction involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For this compound, this would provide a route to substituted enynes, which are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.org The reaction is generally highly stereospecific, with retention of the vinyl iodide's geometry. The reactivity of vinyl iodides in Sonogashira couplings is significantly higher than that of vinyl bromides or chlorides. nih.gov
Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. libretexts.org The reaction of this compound with an aryl or vinyl boronic acid would yield substituted stilbenes or dienes, respectively. These reactions are known for their mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.orgyonedalabs.com The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reaction's efficiency. organic-chemistry.org
Stille Coupling: This reaction utilizes an organostannane as the coupling partner for the organohalide. acs.orgorganic-chemistry.org While organotin compounds are toxic, the Stille reaction is valued for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The coupling of this compound with an organostannane would provide access to a variety of substituted alkenes. The reactivity of the halide in the Stille reaction follows the order I > Br > Cl. wikipedia.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.org Reacting this compound with an alkene under Heck conditions would lead to the formation of a more complex diene or stilbene-like structure.
A representative data table for a hypothetical Sonogashira coupling of a substituted vinyl iodide is presented below to illustrate typical reaction parameters.
| Entry | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂/CuI | Piperidine | DMF | 50 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/CuI | i-Pr₂NEt | Toluene | 80 | 92 |
Other Transition Metal-Catalyzed Coupling Reactions
While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel and copper, can also effectively catalyze the cross-coupling of vinyl iodides.
Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. princeton.edudocumentsdelivered.comresearchgate.netprinceton.edunih.gov Nickel-catalyzed cross-couplings of styrenyl derivatives with aryl iodides have been reported to proceed in high yields. princeton.edudocumentsdelivered.comresearchgate.netprinceton.edunih.gov These reactions often employ bidentate phosphine or N-heterocyclic carbene (NHC) ligands to stabilize the nickel catalyst.
Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, particularly with heteroatom nucleophiles, are well-established. organic-chemistry.org For instance, the copper-catalyzed coupling of vinyl iodides with thiols provides a mild and general route to vinyl sulfides with retention of stereochemistry. researchgate.net Similarly, copper can catalyze the coupling of vinyl halides with amides and carbamates. organic-chemistry.org Ligand-free copper-catalyzed Sonogashira-type reactions have also been developed, offering a simpler and more economical approach. organic-chemistry.orgnih.gov
A representative data table for a hypothetical copper-catalyzed coupling of a vinyl iodide with a thiol is shown below.
| Entry | Thiol | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Thiophenol | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 92 |
| 2 | 4-Methylthiophenol | Cu₂O | None | Cs₂CO₃ | DMF | 135 | 85 |
| 3 | Benzyl mercaptan | CuI | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 100 | 89 |
Mechanistic Pathways in Cross-Coupling of Vinylic Iodides
The mechanisms of palladium-catalyzed cross-coupling reactions generally follow a similar catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl iodide (R-X) to form a Pd(II) intermediate (R-Pd-X). This is often the rate-determining step, and the reactivity of the halide is crucial (I > Br > Cl). wikipedia.org
Transmetalation: The organometallic coupling partner (e.g., organoboron, organotin) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base in the case of Suzuki couplings. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The stereochemistry of the vinyl iodide is typically retained throughout the reaction sequence, leading to a stereospecific synthesis of the product. wikipedia.org
Radical Processes and Photoinduced Reactivity
In addition to its utility in cross-coupling reactions, the iodoethenyl moiety of this compound can also participate in radical reactions, particularly when initiated by light.
Generation of Vinylic Radicals from this compound
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a vinylic radical. This can be achieved through various methods, including the use of radical initiators or through photo-irradiation. wikipedia.org Vinylic radicals are highly reactive intermediates that can undergo a variety of transformations. acs.orgnih.gov For instance, they can participate in addition reactions to alkenes and alkynes, or undergo cyclization reactions if a suitable radical acceptor is present within the molecule. nih.gov
Light-Mediated Transformations and Radical Intermediates
The styrene-like structure of this compound makes it susceptible to photoinduced reactions. rsc.orgelectronicsandbooks.comosti.gov Irradiation with UV light can lead to trans-cis isomerization of the double bond. electronicsandbooks.com Furthermore, in the presence of an oxidizing agent, photocyclization can occur, leading to the formation of phenanthrene-like structures. electronicsandbooks.com
Photoinduced electron transfer (PET) processes can also occur, where the excited state of the molecule either donates or accepts an electron to or from another molecule, generating radical ions. osti.gov These radical ions can then undergo subsequent reactions. The presence of both a chloro and an iodo substituent on the molecule can influence the pathways of these photochemical reactions. Studies on related chloro-substituted stilbenes have shown that they can undergo photoinduced reactions with other molecules to form cycloadducts. rsc.org
The generation of vinylic radicals from vinylic iodides under photolytic conditions can also lead to atom transfer radical addition (ATRA) reactions. rsc.org In these processes, the photochemically generated radical adds to an alkene or alkyne, followed by abstraction of a halogen atom from another molecule of the starting material to propagate the radical chain.
A table summarizing potential light-mediated transformations is presented below.
| Transformation | Conditions | Intermediate | Product Type |
| trans-cis Isomerization | UV light | Excited state | Isomerized alkene |
| Photocyclization | UV light, Oxidant | Dihydrophenanthrene radical | Polycyclic aromatic |
| Photoinduced Electron Transfer | UV light, Electron donor/acceptor | Radical ion | Various adducts |
| Atom Transfer Radical Addition | UV light, Alkene/Alkyne | Vinylic radical | Addition product |
Electron Paramagnetic Resonance Spectroscopy in Mechanistic Elucidation
Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying chemical species that possess unpaired electrons, such as radicals and radical ions. wikipedia.org In the context of this compound, EPR spectroscopy could be instrumental in elucidating reaction mechanisms that proceed through radical intermediates. For instance, certain transition-metal-catalyzed cross-coupling reactions or specific photochemical transformations involving the vinyl iodide moiety might proceed via single-electron transfer (SET) pathways, generating radical species.
The generation of a radical anion or cation of this compound, for example through electrochemical methods or reaction with a potent reducing or oxidizing agent, would also be observable by EPR spectroscopy. The analysis of the hyperfine coupling constants would reveal the extent of delocalization of the unpaired electron across the aromatic ring and the vinyl substituent.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the outcome being heavily influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The chlorine atom and the 2-iodoethenyl group both influence the rate and regioselectivity of this reaction.
Directing Effects of Substituents:
Given that both substituents direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the chloro group relative to the vinyl iodide (and vice versa), electrophilic substitution will primarily occur at the positions ortho to either the chloro or the 2-iodoethenyl group. Steric hindrance from the vinyl iodide group might favor substitution at the position ortho to the smaller chloro group.
Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-4-(2-iodoethenyl)-2-nitrobenzene and/or 2-Chloro-5-(2-iodoethenyl)-1-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-chloro-4-(2-iodoethenyl)benzene and/or 4-Bromo-1-chloro-2-(2-iodoethenyl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Chloro-5-(2-iodoethenyl)phenyl)ethan-1-one and/or 1-(4-Chloro-3-(2-iodoethenyl)phenyl)ethan-1-one |
This table is predictive and based on general principles of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group. quora.com In this compound, the chloro group can act as a leaving group. However, the 2-iodoethenyl group is not a strong enough electron-withdrawing group to significantly activate the ring for SNAAr under standard conditions. Therefore, nucleophilic substitution of the chlorine atom is expected to be slow. For such a reaction to proceed, harsh reaction conditions (high temperature and pressure) or the presence of a strong nucleophile and a catalyst might be necessary.
If a strong electron-withdrawing group, such as a nitro group, were to be introduced onto the ring (for example, at a position ortho to the chlorine), the resulting molecule would be much more susceptible to nucleophilic aromatic substitution of the chloro group.
Regioselectivity and Chemoselectivity in Transformations of this compound
Regioselectivity:
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, this is most relevant in electrophilic aromatic substitution, as discussed previously. The directing effects of the chloro and 2-iodoethenyl groups will govern where on the benzene ring a new substituent will be added. youtube.com As both are ortho-, para-directors, and they are para to each other, substitution is directed to the positions ortho to each existing group. The final product distribution will depend on the relative activating/deactivating strength of the two groups and steric factors.
Chemoselectivity:
Chemoselectivity is the preference for a reagent to react with one functional group over another. This compound possesses three main reactive sites: the C-Cl bond on the aromatic ring, the C-I bond of the vinyl group, and the carbon-carbon double bond.
Cross-Coupling Reactions: The vinyl iodide bond is significantly more reactive than the aryl chloride bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This high degree of chemoselectivity allows for selective functionalization at the vinyl position while leaving the chloro-substituent intact. For example, a Sonogashira coupling with a terminal alkyne would be expected to occur exclusively at the C-I bond.
Table 2: Chemoselective Reactions of this compound
| Reaction Type | Reagents | Reactive Site | Expected Product |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | C-I bond | 1-Chloro-4-(alkynyl-ethenyl)benzene |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-I bond | 1-Chloro-4-(aryl-ethenyl)benzene |
| Heck Coupling | Alkene, Pd catalyst, base | C-I bond | 1-Chloro-4-(1,3-butadienyl)benzene derivative |
| Reduction | H₂, Pd/C | C=C double bond | 1-Chloro-4-(2-iodoethyl)benzene |
This table illustrates the expected chemoselectivity based on the differential reactivity of the functional groups.
Reactions at the Double Bond: The carbon-carbon double bond can undergo reactions such as hydrogenation or dihydroxylation. Under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), the double bond would likely be reduced selectively over the cleavage of the aryl-chloride bond. Cleavage of the vinyl iodide bond under these conditions is also possible, but selective reduction of the double bond can often be achieved.
This inherent chemoselectivity makes this compound a potentially useful building block in organic synthesis, allowing for sequential modifications at different parts of the molecule.
Spectroscopic and Structural Elucidation of 1 Chloro 4 2 Iodoethenyl Benzene
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For "1-Chloro-4-(2-iodoethenyl)benzene" (C₈H₆ClI), HRMS would be able to confirm its molecular formula by matching the experimentally determined mass to the calculated exact mass.
The fragmentation pattern observed in the mass spectrum provides further structural information. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and fragmentation of the side chain. libretexts.org For "this compound," one would expect to see fragments corresponding to the loss of iodine, chlorine, and parts of the ethenyl group. The presence of chlorine and iodine would also be indicated by characteristic isotopic patterns in the mass spectrum.
For instance, in the mass spectrum of the related compound 1-chloro-4-iodobenzene (B104392), prominent peaks are observed at m/z 238 (the molecular ion), m/z 111 (loss of iodine), and m/z 75 (further fragmentation). nih.gov
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For "this compound," these methods are crucial for separating the E and Z isomers and for removing any impurities from the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification. This technique would be suitable for analyzing the purity of "this compound" and for separating its geometric isomers. nih.gov The retention time in the gas chromatogram can help to distinguish between the isomers, while the mass spectrum confirms their identity.
High-Performance Liquid Chromatography (HPLC) is another valuable tool for the purification and analysis of this compound. By selecting an appropriate stationary phase and mobile phase, it is possible to achieve excellent separation of the E and Z isomers and to quantify the purity of the final product.
High Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity
A reversed-phase HPLC method would be the most common choice. sielc.comnih.gov This typically involves a non-polar stationary phase, such as an ODS-C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Reaction Monitoring: During the synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals, diluted, and injected into the HPLC system. By comparing the peak areas of the starting materials and the desired product, the extent of the reaction can be determined. The appearance of a new peak with a specific retention time corresponding to this compound and the diminishment of reactant peaks would indicate the progression of the reaction.
Purity Assessment: After the reaction is complete and the crude product is isolated, HPLC is used to determine its purity. The chromatogram of the purified sample should ideally show a single major peak corresponding to the product. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the product's purity. For instance, a purity of 98.2% by HPLC at a detection wavelength of 220 nm has been reported for a related compound, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene (B57572), after purification. chemicalbook.com
A typical HPLC system for the analysis of this compound would consist of:
| Component | Specification | Purpose |
| Column | ODS-C18 (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | Eluent to carry the sample through the column |
| Detector | UV-Vis Detector (e.g., at 254 nm) | To detect the aromatic compound as it elutes |
| Flow Rate | Typically 1.0 mL/min | To ensure optimal separation |
| Temperature | Ambient or controlled (e.g., 30°C) | For reproducible retention times |
The mobile phase composition, often a mixture of acetonitrile or methanol with water, can be adjusted to achieve optimal separation of the product from any impurities. researchgate.netsielc.com The addition of a small amount of acid, like trifluoroacetic acid, can sometimes improve peak shape. researchgate.net
Column Chromatography for Purification
Following the synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and effective method for the purification of such organic compounds on a preparative scale.
The principle of column chromatography is similar to that of HPLC, involving the separation of components in a mixture based on their differential adsorption to a stationary phase. For the purification of substituted styrenes like this compound, silica (B1680970) gel is a commonly used stationary phase. googleapis.com
General Procedure:
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (the eluent).
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.
Elution: A solvent or a mixture of solvents (the eluent) is passed through the column. The polarity of the eluent is a critical parameter. A non-polar eluent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often used for halogenated aromatic compounds. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities.
Fraction Collection: As the eluent flows through the column, the separated components move down at different rates. The eluent is collected in a series of fractions.
Analysis: Each fraction is analyzed by a simpler technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.
The choice of eluent system is crucial for successful purification and is often determined empirically using TLC to find a solvent system that gives good separation between the desired product and impurities. For a molecule like this compound, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane (B109758) would likely be effective.
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) |
| Eluent System | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture |
| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations of the chemical bonds within the molecule.
For this compound, the expected vibrational modes can be predicted based on the characteristic frequencies of its constituent parts: a para-substituted benzene (B151609) ring, a carbon-carbon double bond (ethenyl group), a carbon-chlorine bond, and a carbon-iodine bond.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| C-H (Aromatic) | Stretching | 3100 - 3000 | researchgate.net |
| C=C (Aromatic) | Stretching | 1600 - 1450 | researchgate.net |
| C-H (Ethenyl) | Stretching | 3080 - 3020 | |
| C=C (Ethenyl) | Stretching | 1650 - 1600 | |
| C-H (Ethenyl) | Out-of-plane bending | 1000 - 800 | semanticscholar.org |
| p-Substituted Benzene | Out-of-plane bending | 850 - 800 | |
| C-Cl | Stretching | 800 - 600 | semanticscholar.org |
| C-I | Stretching | 600 - 500 |
The FTIR and Raman spectra are often complementary. For a para-substituted benzene ring, the molecule may have a center of inversion, leading to the rule of mutual exclusion where vibrations that are Raman active are IR inactive, and vice versa. The presence of characteristic peaks in the recorded spectra corresponding to these functional groups would confirm the successful synthesis of the target molecule. For example, experimental FTIR spectra of the related 1-bromo-4-chlorobenzene (B145707) show aromatic C-H stretching vibrations around 3088 cm⁻¹. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of this compound can be grown, this method can provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While the specific crystal structure of this compound is not publicly available, the analysis of a closely related compound, 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene, provides insight into the type of structural information that can be obtained. nih.gov In this related structure, the molecule adopts a specific conformation in the crystal lattice, and the packing is influenced by intermolecular interactions such as C-H···π and Cl···Cl contacts. nih.gov
For this compound, a crystallographic analysis would be expected to reveal:
The planarity of the benzene ring and the ethenyl group.
The E or Z configuration of the double bond.
The precise bond lengths of C-Cl, C-I, C=C, and the bonds within the aromatic ring.
The nature of intermolecular interactions, which could include halogen bonding (involving the iodine and/or chlorine atoms) and π-π stacking of the benzene rings.
The crystal data for a hypothetical crystal of this compound would be presented in a standardized format, as shown for a related compound below.
Hypothetical Crystal Data Table for this compound (based on related structures):
| Parameter | Value |
| Chemical Formula | C₈H₆ClI |
| Formula Weight | 264.49 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume | V (ų) |
| Z | (Number of molecules per unit cell) |
| Density (calculated) | D_c (g/cm³) |
This data provides a unique fingerprint for the crystalline solid and is the gold standard for structural confirmation.
Computational Chemistry Approaches for 1 Chloro 4 2 Iodoethenyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Chloro-4-(2-iodoethenyl)benzene at the electronic level. These methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's electronic structure, which in turn governs its reactivity and interactions.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and the prediction of reactivity. For a molecule such as this compound, DFT can be employed to investigate various potential reaction pathways, including electrophilic substitution and cross-coupling reactions, which are common for halogenated aromatic compounds.
DFT calculations can map out the transition states and intermediates along a reaction coordinate, providing crucial information about the activation energies and thermodynamics of each step. For instance, in the context of electrophilic substitution reactions, DFT can help predict the regioselectivity of an incoming electrophile by analyzing the distribution of electron density and the stability of the resulting intermediates. A computational study on the reactivity of various halogenating agents with different substrates using DFT has shown that the reactivity is highly sensitive to the electronic properties of both the electrophile and the substrate. rsc.org
Below is a representative data table illustrating typical activation energies for related electrophilic substitution and cross-coupling reactions as determined by DFT calculations on analogous compounds.
| Reaction Type | Model Substrate | Electrophile/Catalyst | Calculated Activation Energy (kcal/mol) |
| Electrophilic Bromination | Styrene | Br₂ | 15-20 |
| Heck Coupling | Vinyl Iodide | Pd(OAc)₂ | 10-15 (Oxidative Addition) |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄/CuI | 12-18 (Transmetalation) |
This table presents generalized data from computational studies on similar classes of compounds to illustrate the utility of DFT in predicting reaction barriers.
Theoretical Investigations of Halogen Bonding and Noncovalent Interactions
The presence of both chlorine and iodine atoms in this compound makes it a fascinating subject for the theoretical investigation of non-covalent interactions, particularly halogen bonding. A halogen bond is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The iodine atom in the iodoethenyl group is a potential halogen bond donor due to the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-I bond axis.
Theoretical methods, including high-level ab initio calculations like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and DFT, are crucial for characterizing halogen bonds. These methods can accurately predict the geometry, strength, and nature of these interactions. Computational studies have shown that the strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the substituent attached to it.
A study on the interplay between non-covalent interactions in 1D supramolecular polymers based on 1,4-bis(iodoethynyl)benzene highlights the importance of halogen bonding in directing crystal packing. rsc.org Non-covalent interaction (NCI) analysis, a computational tool, can visualize and characterize weak interactions, demonstrating the balance between halogen bonds, hydrogen bonds, and van der Waals forces. rsc.org
The following table summarizes key characteristics of halogen bonds involving iodine from computational studies on analogous systems.
| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Energy (kcal/mol) | I···Acceptor Distance (Å) |
| Iodobenzene (B50100) | Pyridine | -5.0 to -7.0 | 2.8 - 3.2 |
| Perfluoroiodohexane | Amine | -8.0 to -10.0 | 2.7 - 3.0 |
| Diiodomethane | Thioether | -3.0 to -5.0 | 3.0 - 3.4 |
This table provides typical values for halogen bond characteristics derived from computational studies on representative iodine-containing molecules.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. halo.scienceaps.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations can be used to explore a range of phenomena that are not accessible through static quantum chemical calculations. For example, simulations in a solvent can shed light on solvation effects and the preferred orientation of solvent molecules around the solute. This is particularly relevant for understanding how the molecule behaves in different chemical environments, which can influence its reactivity and spectroscopic properties.
Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be used to study larger systems and longer timescales, such as the self-assembly of molecules or their interactions with surfaces or polymers. nih.gov While specific MD studies on this compound are not prevalent, the methodology is well-established for studying similar organic molecules. For instance, reactive MD simulations have been used to investigate the pyrolysis of polystyrene, a polymer of a related vinyl-benzene derivative. nih.govmdpi.com
The potential applications of molecular dynamics simulations for this compound are summarized in the table below.
| Simulation Type | System | Potential Insights |
| All-Atom MD in Solution | Single molecule in water/organic solvent | Solvation structure, diffusion coefficient, conformational dynamics |
| Coarse-Grained MD | Multiple molecules in a box | Aggregation behavior, formation of clusters or liquid crystals |
| MD with an Applied Field | Molecule in an electric field | Response to external stimuli, changes in dipole moment |
| MD on a Surface | Molecule adsorbed on a material surface | Adsorption energy, orientation on the surface, surface diffusion |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry is a valuable tool for predicting spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which can aid in the identification and characterization of this compound. DFT calculations, in conjunction with appropriate basis sets, can provide theoretical spectra that can be compared with experimental data.
Conformational analysis is another area where computational methods excel. For a molecule with a flexible side chain like the iodoethenyl group, multiple conformations may exist. Computational methods can be used to identify the different possible conformers, their relative energies, and the energy barriers for interconversion. A study on the conformational analysis of substituted benzenes has shown that a combination of molecular mechanics and DFT calculations can accurately determine the preferred conformations of such molecules. rsc.org
The calculation of 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a common approach. By comparing the calculated shifts for different conformers with experimental data, it is possible to deduce the dominant conformation in solution. rsc.org
The following table illustrates the comparison between calculated and experimental 13C NMR chemical shifts for a related substituted benzene (B151609), demonstrating the accuracy of the computational approach.
| Carbon Atom | Experimental δ (ppm) for 4-ethyl-chlorobenzene | Calculated δ (ppm) for 4-ethyl-chlorobenzene |
| C1 (ipso-Cl) | 132.5 | 133.1 |
| C2/C6 (ortho) | 128.5 | 128.9 |
| C3/C5 (meta) | 128.3 | 128.7 |
| C4 (ipso-ethyl) | 143.2 | 143.8 |
| CH₂ | 28.3 | 28.8 |
| CH₃ | 15.6 | 16.1 |
This table is based on data for a structurally similar compound to demonstrate the predictive power of computational methods for spectroscopic parameters.
Conclusion and Future Research Directions
Summary of Current Research on 1-Chloro-4-(2-iodoethenyl)benzene
This compound is a halogenated ethenyl arene that has garnered interest in organic synthesis primarily as a versatile building block. Its structure, featuring a chloro-substituted benzene (B151609) ring attached to an iodo-substituted vinyl group, offers multiple reaction sites for synthetic transformations.
Current research indicates that compounds with similar structural motifs, such as vinyl iodides, are valuable precursors in a variety of transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, are fundamental for the construction of complex organic molecules. wikipedia.org The reactivity of the carbon-iodine bond in vinyl iodides is typically higher than that of vinyl chlorides or bromides, allowing for milder reaction conditions. wikipedia.org This is attributed to the lower bond dissociation energy of the C-I bond compared to other carbon-halogen bonds. wikipedia.org
While specific research focusing exclusively on this compound is not extensively documented in the provided results, the broader class of haloethenyl arenes and vinyl iodides serves as a strong indicator of its potential synthetic utility. For instance, related compounds like 1-chloro-4-iodobenzene (B104392) are used as intermediates in the synthesis of pharmaceuticals and materials for organic electronics. ontosight.ai Additionally, derivatives of 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene (B57572) are utilized in the synthesis of Dapagliflozin, a sodium-glucose transporter 2 inhibitor. chemicalbook.com This highlights the importance of the substituted iodobenzene (B50100) core in medicinal chemistry.
Emerging Synthetic Strategies for Haloethenyl Arenes
The synthesis of haloethenyl arenes, including structures analogous to this compound, is a dynamic area of research. Traditional methods are being supplemented by novel and more efficient strategies that offer greater control over stereochemistry and functional group tolerance.
Emerging synthetic methods for vinyl iodides, a key feature of the target molecule, include:
Copper-Catalyzed Halogen Exchange: This method allows for the conversion of vinyl bromides to vinyl iodides under mild conditions, offering a stereospecific route to these compounds. wikipedia.orgorganic-chemistry.org
Hydrohalogenation of Alkynes: Ruthenium-catalyzed hydrohalogenation of alkynes provides a regioselective route to Markovnikov adducts. organic-chemistry.org Similarly, hydroiodination of alkynes using an iodine/hydrophosphine system also yields Markovnikov-type products under mild conditions. organic-chemistry.org
Iododesilylation: This substitution reaction provides another pathway to vinyl iodides. wikipedia.org
Silver(I)-Catalyzed Synthesis from Alkynes: A recently developed method utilizes a silver(I) catalyst for the regio- and stereoselective synthesis of Z-fluorovinyl iodonium (B1229267) salts from unactivated alkynes, which can then be further derivatized. acs.org
These emerging strategies point towards more versatile and efficient ways to synthesize a wide array of haloethenyl arenes with defined stereochemistry, which is crucial for their application in areas like natural product synthesis and drug discovery. wikipedia.org
Potential for Novel Reactivity and Catalytic Transformations
The dual halogen substitution in this compound presents opportunities for selective and novel reactivity. The significant difference in the reactivity of the vinyl iodide and the aryl chloride moieties allows for sequential, site-selective cross-coupling reactions. The vinyl C-I bond is considerably more reactive in typical palladium-catalyzed cross-coupling reactions than the aryl C-Cl bond, enabling transformations at the vinyl position while leaving the chlorobenzene (B131634) ring intact for subsequent functionalization.
Furthermore, the field of hypervalent iodine chemistry offers intriguing possibilities. Vinyliodonium salts, which are related to the vinyl iodide functionality, are powerful reagents for vinyl group transfer to various nucleophiles under both metal-catalyzed and metal-free conditions. frontiersin.org Recent research has focused on developing new classes of hypervalent iodine vinylation reagents, such as vinylbenziodoxolones (VBX), to achieve chemoselective transformations. frontiersin.org
The vinyl radical, a highly reactive intermediate, is also gaining attention in transition metal-catalyzed organic transformations. rsc.org Its unique reactivity can be harnessed to form various structural motifs. rsc.org The development of new catalytic systems that can generate and control the reactivity of vinyl radicals derived from precursors like this compound could open up new avenues in synthetic chemistry. rsc.org
Advanced Applications in Chemical Synthesis and Materials Science
The structural attributes of this compound make it a promising candidate for advanced applications in both chemical synthesis and materials science.
In chemical synthesis , its role as a bifunctional building block is paramount. The ability to perform sequential cross-coupling reactions at the vinyl iodide and aryl chloride positions allows for the efficient construction of complex molecular architectures. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where arenes are common starting materials. numberanalytics.com
In materials science , arenes and their derivatives are fundamental components in the development of novel materials. alfa-chemistry.com For example, arene-based structures are integral to:
Polymers: Arenes are precursors to polymers like polystyrene, which have widespread applications. alfa-chemistry.com The vinyl group in this compound could potentially be polymerized, and the halogen substituents could be used for post-polymerization modification to tune the material's properties.
Organic Electronics: Halogenated aromatic compounds are used in the synthesis of materials for organic electronics. ontosight.ai The specific electronic properties imparted by the chloro and iodoethenyl substituents could be exploited in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Arenes are already key components in OLEDs. alfa-chemistry.com
The future of research on this compound and related haloethenyl arenes lies in exploiting their unique reactivity to develop novel synthetic methodologies and to design and synthesize new functional materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Chloro-4-(2-iodoethenyl)benzene, and how can purity be optimized?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) are widely used to introduce the iodoethenyl group. For example, coupling 1-chloro-4-ethynylbenzene with iodine-containing substrates under controlled conditions can yield the target compound. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C-NMR (CDCl₃, 400–500 MHz) ensures purity .
- Optimization : Monitor reaction kinetics using in-situ NMR or GC-MS to identify side products (e.g., dehalogenation or isomerization). Adjust catalyst loading (e.g., Pd(PPh₃)₄) and temperature to suppress undesired pathways .
Q. How is this compound characterized structurally?
- Techniques :
- ¹H-NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 6.5–7.0 ppm (vinyl protons). Coupling constants (J = 12–16 Hz) confirm trans-configuration of the iodoethenyl group .
- ¹³C-NMR : Signals near 90–100 ppm (C-I) and 120–140 ppm (aromatic/vinyl carbons). DEPTQ experiments differentiate quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments (e.g., loss of iodine or chlorine) .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling or hydrogenation reactions?
- Reactivity Insights : The iodine atom acts as a superior leaving group compared to chlorine, facilitating nucleophilic substitution or transition metal-catalyzed reactions. For instance, in chromium-catalyzed hydrogenation, the iodoethenyl group may undergo selective reduction to form chloro-styrene derivatives .
- Mechanistic Studies : Use deuterium labeling or computational modeling (DFT) to track regioselectivity. Compare turnover frequencies (TOF) with bromo/chloro analogs to quantify electronic effects .
Q. What strategies mitigate stereochemical instability during synthesis or storage?
- Isomerization Control : Steric hindrance from the chloro substituent can induce cis-trans isomerization under light or heat. Store compounds in amber vials at –20°C. Use radical inhibitors (e.g., BHT) during reactions to suppress radical-mediated pathways .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates isomers. Confirm configurations via X-ray crystallography or NOESY NMR .
Q. How can environmental persistence or toxicity of this compound be assessed?
- Analytical Methods :
- GC-MS : Quantify trace levels in water/soil using EPA Method 8270. Calibrate with deuterated internal standards (e.g., d₆-DDE) to improve accuracy .
- LC-MS/MS : Detect degradation products (e.g., deiodinated metabolites) with MRM transitions optimized for chlorine/iodine isotopes .
Q. What catalytic systems enable functionalization of this compound for drug discovery?
- Case Study : Cobalt- or nickel-catalyzed carboboration adds boronate groups to the ethenyl moiety, enabling Suzuki-Miyaura diversification. Optimize ligand systems (e.g., bis-phosphines) to enhance yields .
- Stereoselective Modifications : Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric additions to the vinyl iodide, yielding enantiomerically pure intermediates .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
